[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate
CAS No.:
Cat. No.: VC18569671
Molecular Formula: C14H18O8
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O8 |
|---|---|
| Molecular Weight | 314.29 g/mol |
| IUPAC Name | [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate |
| Standard InChI | InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12+,13+,14- |
| Standard InChI Key | REXNPDYWUANMIX-LVEBTZEWSA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1C=C[C@@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
The compound’s IUPAC name, [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate, reflects its cyclohexene backbone substituted with four acetyloxy groups at positions 1, 4, 5, and 6. The stereochemistry is explicitly defined as (1R,4S,5R,6S), indicating a specific three-dimensional arrangement critical for its reactivity and interactions. The presence of the cyclohex-2-ene moiety introduces structural rigidity, while the acetyloxy groups enhance solubility in organic solvents and serve as protective units for hydroxyl groups during synthetic sequences.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.29 g/mol |
| IUPAC Name | [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate |
| Canonical SMILES | CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
| InChI Key | REXNPDYWUANMIX-LVEBTZEWSA-N |
| PubChem CID | 9883310 |
The isomeric SMILES string (CC(=O)O[C@@H]1C=CC@@HOC(=O)C) underscores the compound’s stereochemical precision, with chiral centers at C1, C4, C5, and C6.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the acetyl protons ( 2.0–2.1 ppm), olefinic protons ( 5.5–6.0 ppm), and methine protons adjacent to oxygen atoms ( 4.0–5.0 ppm). Mass spectrometry would show a molecular ion peak at m/z 314.29, with fragmentation patterns indicative of sequential loss of acetyl groups (, 60.02 Da).
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate likely involves selective acetylation of a polyhydroxycyclohexene precursor. A plausible route begins with cyclohexene triol (1,4,5,6-cyclohexenetetraol), where three hydroxyl groups are acetylated using acetic anhydride in the presence of a catalytic acid (e.g., ). The fourth hydroxyl group at position 1 is subsequently acetylated under controlled conditions to avoid over-acetylation.
Table 2: Hypothetical Synthetic Pathway
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Cyclohexene triol + Acetic anhydride | , 0°C |
| 2 | Partial acetylation | Quench with |
| 3 | Final acetylation at position 1 | Pyridine, room temperature |
Steric hindrance and the use of protecting groups may be required to achieve regioselectivity. For example, a bulky temporary protecting group at position 1 could direct acetylation to positions 4, 5, and 6 first, followed by deprotection and final acetylation.
Challenges in Stereochemical Control
The compound’s defined stereochemistry necessitates enantioselective synthesis or resolution techniques. Asymmetric catalytic hydrogenation of a cyclohexadiene precursor could establish the desired configuration, while enzymatic acetylation might offer stereochemical fidelity. Alternatively, chiral pool synthesis—using naturally occurring chiral starting materials—could provide the necessary stereochemical framework.
Comparative Analysis with Structural Analogs
Functional Group Reactivity
Compared to [3,4,5-triacetyloxy-6-[(5E)-5-[1-(2-furyl)ethylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]oxan-2-yl]methyl acetate (CAS 65562-30-3), which contains a thiazolidinone moiety, [(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate lacks heterocyclic components but shares reactivity in acetyloxy groups . Both compounds may undergo nucleophilic acyl substitution, but the absence of a thiazolidinone ring in the latter simplifies its reactivity profile.
Table 3: Comparison with Analogous Compounds
| Compound | Molecular Formula | Key Functional Groups |
|---|---|---|
| [(1R,4S,5R,6S)-4,5,6-triacetyloxy...] | Acetyloxy, cyclohexene | |
| Ziziphin | Acetyloxy, triterpene, sugars | |
| [3,4,5-Triacetyloxy-6-...]methyl acetate | Acetyloxy, thiazolidinone |
Stereochemical Considerations
The (1R,4S,5R,6S) configuration distinguishes this compound from diastereomeric forms, which could exhibit divergent biological activities or reactivities. For example, in tert-butyl (4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 124655-09-0), the (4R,6S) configuration influences its utility as a chiral building block in macrolide antibiotics .
Future Research Directions
-
Biological Activity Screening: Test for antimicrobial, antifungal, or anticancer properties, leveraging the compound’s structural similarity to bioactive terpenoids .
-
Catalytic Asymmetric Synthesis: Develop enantioselective methods to synthesize this compound, reducing reliance on resolution techniques.
-
Prodrug Applications: Investigate its potential as a prodrug, where enzymatic cleavage of acetyl groups releases active hydroxyl-containing therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume